Tetrafluoropyrimidine

Overview

Description

Tetrafluoropyrimidine is a highly reactive compound that serves as a versatile scaffold for the synthesis of various substituted pyrimidine derivatives. It is characterized by the presence of four fluorine atoms attached to the pyrimidine ring, which makes it highly susceptible to nucleophilic attack, allowing for a range of chemical transformations. The compound has been utilized in the synthesis of trisubstituted pyrimidine derivatives through sequential nucleophilic aromatic substitution processes, demonstrating its utility in organic synthesis .

Synthesis Analysis

The synthesis of tetrafluoropyrimidine involves the reaction of tetrachloropyrimidine with anhydrous potassium fluoride at elevated temperatures, yielding the compound in high yield. This process highlights the ease with which the chlorine atoms can be substituted by fluorine atoms to produce tetrafluoropyrimidine . Additionally, the synthesis of tetrazolo[1,5-a]pyrimidine derivatives has been achieved using tetrafluoropyrimidine as a starting material, further showcasing its role in the construction of heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of tetrafluoropyrimidine-related compounds has been elucidated using various spectroscopic techniques and crystallography. For instance, the gas-phase molecular structure of tetrachloropyrimidine, a precursor to tetrafluoropyrimidine, has been determined using electron diffraction, and its vibrational properties have been studied through infrared, Raman, and inelastic neutron scattering spectroscopies, supported by quantum mechanical calculations . These studies provide insights into the structural characteristics of tetrafluoropyrimidine and its derivatives.

Chemical Reactions Analysis

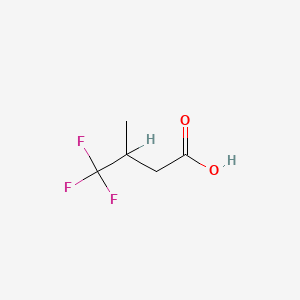

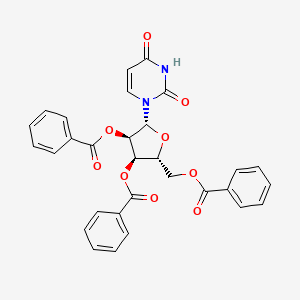

Tetrafluoropyrimidine undergoes nucleophilic substitution reactions, where the fluorine atoms can be displaced by various nucleophiles such as amines, hydroxyl, and methoxy groups. The reactivity of the fluorine atoms in tetrafluoropyrimidine decreases in the order of positions 4 and 6 being more reactive than positions 2 and 5. This selectivity has been exploited to synthesize a range of fluoro-pyrimidines with different substituents . Furthermore, tetrafluoropyrimidine has been used to synthesize NAD+-NADH-type redox systems, demonstrating its potential in bioorganic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrafluoropyrimidine derivatives are influenced by the presence of fluorine atoms and the nature of the substituents on the pyrimidine ring. For example, the stability of certain cationic tetrafluoropyrimidine derivatives has been quantified using spectrophotometric methods, and their electrochemical properties have been investigated through cyclic voltammetry . Additionally, the formation of supramolecular assemblies involving tetrafluoropyrimidine derivatives has been observed, where strong hydrogen bonds and weak intermolecular interactions such as C–H⋯F and C–H⋯O play significant roles in the assembly of molecular structures .

Scientific Research Applications

In a related context, Fluorescent Proteins (FPs) and their antibodies, particularly nanobodies, have seen significant research progress and have various applications. They are valuable tools in biological research . But it’s important to note that this is not directly related to Tetrafluoropyrimidine.

-

Organic Synthesis

- Tetrafluoropyrimidine can be used as a building block for organic synthesis . All fluorine atoms may be displaced by nucleophiles via regioselective, sequential nucleophilic aromatic substitution reactions (SNAr) .

- It may be used as a scaffold for the synthesis of a range of 2,4,6-trisubstituted pyrimidine derivatives . This is achieved upon sequential displacement of the fluorine atoms attached to the strongly activated 4-, 6- and 2-positions .

-

Anti-inflammatory Research

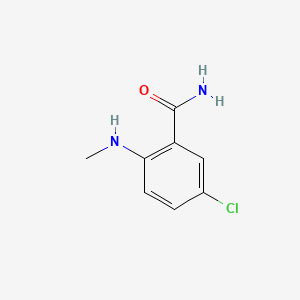

- While not directly related to Tetrafluoropyrimidine, pyrimidines (a class of compounds to which Tetrafluoropyrimidine belongs) have been studied for their anti-inflammatory effects .

- These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

-

Perfluoroheteroaromatic Chemistry

- Tetrafluoropyrimidine, along with other perfluoroheteroaromatic systems such as pentafluoropyridine and tetrafluoropyridazine, are highly electrophilic due to the presence of several fluorine atoms attached to the heteroaryl rings .

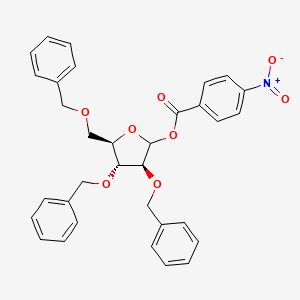

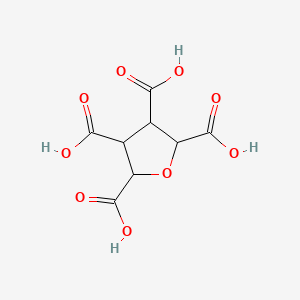

- These systems react very readily with a wide range of nucleophilic species . This property has enabled the synthesis of a wide range of highly functionalised heterocyclic derivatives, macrocycles, ring-fused systems and glycosyl donors .

-

Preparation of Modified Peptide Systems

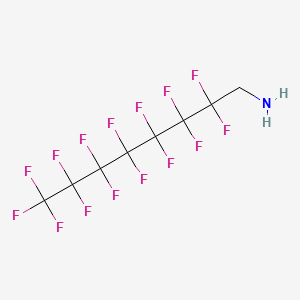

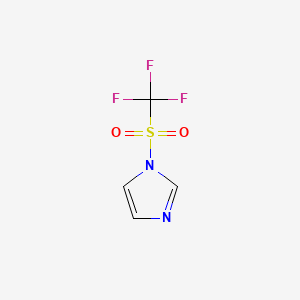

- Tetrafluoropyrimidine, as a perfluoroheteroaromatic reagent, can undergo SNAr arylation reactions in the presence of a range of nucleophilic peptide side chains (i.e., cysteine, tyrosine, serine, and lysine) under mild conditions .

- This one-step peptide-modification using perfluoroheteroaromatics can deliver enhanced proteolytic stability in pharmaceutically-relevant peptides such as oxytocin .

-

Biomedical Applications

- While not directly related to Tetrafluoropyrimidine, fluoroaromatics (a class of compounds to which Tetrafluoropyrimidine belongs) have shown great promise for use in biomedical applications .

- They have been used as substituents to allow medications to more easily cross the blood-brain barrier and penetrate cells .

Safety And Hazards

Tetrafluoropyrimidine is known to cause severe skin burns and eye damage . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound . In case of contact with skin or eyes, it is advised to wash off immediately with plenty of water and seek medical attention .

properties

IUPAC Name |

2,4,5,6-tetrafluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4F4N2/c5-1-2(6)9-4(8)10-3(1)7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZMWBUVUQLGBBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90227502 | |

| Record name | Pyrimidine, tetrafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90227502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,5,6-Tetrafluoropyrimidine | |

CAS RN |

767-79-3 | |

| Record name | Pyrimidine, tetrafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrimidine, tetrafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90227502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dithieno[2,3-b:3',2'-d]thiophene](/img/structure/B1295185.png)